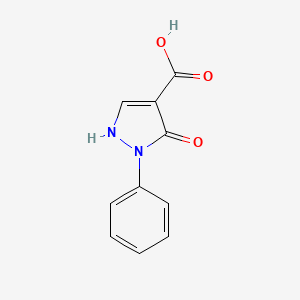

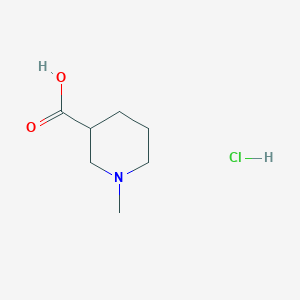

3-Chloro-8-nitroquinoline

概要

説明

3-Chloro-8-nitroquinoline (3C8NQ) is a synthetic compound with a variety of applications in scientific research. It is widely used as a reagent in organic synthesis, as a catalyst in electrochemical reactions, and as a fluorescent probe in biological research.

科学的研究の応用

Synthesis and Antibacterial Properties

Research into 8-nitrofluoroquinolone derivatives, related to 3-Chloro-8-nitroquinoline, has shown promising antibacterial properties. These derivatives, including ones with substituted primary amine appendages, exhibit interesting activity against both gram-positive and gram-negative strains. Particularly, certain derivatives have shown good activity against S. aureus, suggesting potential applications in antibacterial treatments (Al-Hiari et al., 2007).

Crystal Structure Analysis

Studies on the crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives, including 8-nitroquinoline, have been conducted to understand their molecular interactions. These analyses help in elucidating the properties of such compounds which can be crucial for pharmaceutical applications (Gotoh & Ishida, 2019).

Spectroscopic Characterization and Reactive Properties

Studies involving spectroscopic characterization and computational analysis of 8-nitroquinoline derivatives, closely related to this compound, have provided insights into their reactive properties. This includes analyses of IR, FT-Raman, and FT-NMR spectra, aiding in the understanding of their molecular behavior and potential applications in fields like materials science (Arjunan et al., 2011).

Non-Linear Optical Behavior

Research on derivatives of 8-hydroxyquinoline, a compound structurally similar to this compound, reveals potential non-linear optical (NLO) properties. Such properties are significant for the development of new NLO materials, which have applications in telecommunications and information processing (Sureshkumar et al., 2018).

Synthesis of Azo Dyes

Research into synthesizing new heteroarylazo dyes using derivatives of 8-hydroxyquinoline demonstrates the potential of these compounds in developing novel dyes with unique spectral properties. This has implications for industries like textiles and inks (Ashouri Mirsadeghi et al., 2022).

Corrosion Inhibition

Quinoline derivatives, including those related to this compound, have been found effective as corrosion inhibitors for metals like mild steel in acidic environments. This application is crucial in industrial settings to enhance the longevity and safety of metal structures (Lgaz et al., 2017).

Environmental Monitoring

Studies involving 8-nitroquinoline, closely related to this compound, have led to the development of voltammetric methods for determining biologically active compounds in environmental samples like drinking and river water. This has important implications for environmental monitoring and safety (Rumlová et al., 2015).

Anticancer Properties

Research on 3-nitroquinoline, structurally related to this compound, has identified its potential as a novel class of anticancer agents. This opens up new avenues for the development of effective cancer treatments (Li et al., 2008).

Fluorescent Probes

Quinoline-derived fluorescent complexes, including those related to this compound, have been explored for their potential as fluorescent probes. This has applications in ionic and biological probing and cell imaging, aiding in biomedical research and diagnostics (Mecca et al., 2016).

Safety and Hazards

The safety information for “3-Chloro-8-nitroquinoline” includes several hazard statements: H302, H312, H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

将来の方向性

Quinoline and its derivatives, including “3-Chloro-8-nitroquinoline”, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety. These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

作用機序

Target of Action

Quinoline derivatives, such as nitroxoline, have been shown to inhibit the enzymatic activity of cathepsin b . Cathepsin B degrades extra-cellular membrane proteins in tumor cells, allowing them to proliferate more freely and metastasize throughout the body .

Mode of Action

Nitroxoline, a quinoline derivative, functions by chelating fe2+ and zn2+ ions from the biofilm matrix . When Fe2+ and Zn2+ were reintroduced into the system, biofilm formation activity was restored . This suggests that 3-Chloro-8-nitroquinoline might also interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

It’s worth noting that quinoline derivatives have been associated with various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These activities suggest that this compound might affect multiple biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Nitroxoline, a quinoline derivative, has a well-known pharmacokinetic profile . It’s reasonable to hypothesize that this compound might have similar ADME properties, which would impact its bioavailability and therapeutic efficacy.

Result of Action

aeruginosa infections, which would allow access to the infection by the immune system in vivo . This suggests that this compound might have similar effects.

生化学分析

Biochemical Properties

3-Chloro-8-nitroquinoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as tyrosine kinases, which are involved in cell signaling pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, this compound has been shown to interact with proteins involved in DNA repair mechanisms, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound inhibits the epidermal growth factor receptor (EGFR) kinase, leading to reduced cell proliferation and increased apoptosis . This compound also affects the expression of genes involved in cell cycle regulation, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases, inhibiting their activity. This inhibition disrupts the phosphorylation of downstream signaling molecules, leading to altered cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in cancer cells, where prolonged exposure leads to increased apoptosis and reduced cell proliferation . These findings highlight the potential of this compound as a long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic effects. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of various metabolites, some of which retain biological activity . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction affects the localization and accumulation of this compound within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes effectively.

特性

IUPAC Name |

3-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURBIXAVAXWTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503344 | |

| Record name | 3-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73868-16-3 | |

| Record name | 3-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。